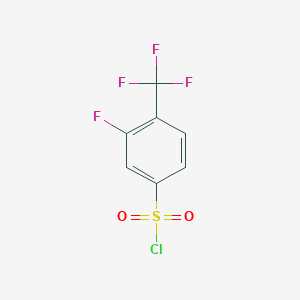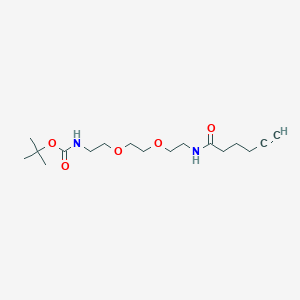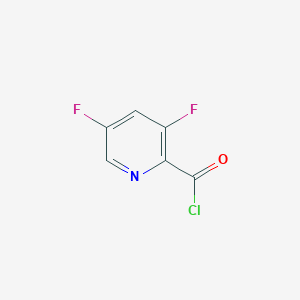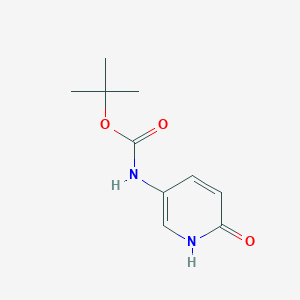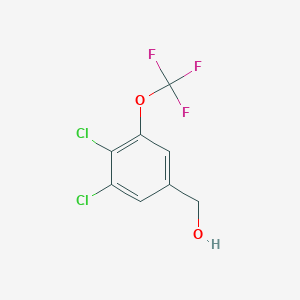
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol
Vue d'ensemble
Description
“3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 1706458-54-9 . It has a molecular weight of 261.03 . The IUPAC name for this compound is (3,4-dichloro-5-(trifluoromethoxy)phenyl)methanol .
Molecular Structure Analysis
The InChI code for “3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is 1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Applications De Recherche Scientifique
Application in Synthesis and Reactivity
Benzylation of Alcohols
A study by Poon and Dudley (2006) describes the use of a stable, neutral organic salt for converting alcohols into benzyl ethers, suggesting potential applications in benzylation processes including compounds similar to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Poon & Dudley, 2006).
O-Benzylation Reagent
Yamada, Fujita, and Kunishima (2012) developed a novel O-benzylating reagent, which can potentially be applied in reactions involving 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol to afford benzyl ethers (Yamada, Fujita, & Kunishima, 2012).
Application in Organic Chemistry and Synthesis
Secondary Benzylation using Benzyl Alcohols
Noji et al. (2003) explored a secondary-benzylation system using benzyl alcohol and metal triflates, indicating possible use in synthesis involving 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Noji et al., 2003).
Synthesis of α-Trifluoromethyl α-Amino Acids
Burger et al. (2006) demonstrated the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, which might incorporate a benzyl alcohol similar to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol in their process (Burger et al., 2006).
Applications in Oxidative Reactions and Rearrangements
Oxidation and Rearrangement of Benzyl Alcohols
Ochiai, Yoshimura, and Miyamoto (2009) researched the oxidative rearrangement of benzyl alcohols, which could be relevant for compounds like 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Ochiai, Yoshimura, & Miyamoto, 2009).
Deoxytrifluoromethylation of Alcohols
Intermaggio et al. (2022) focused on deoxytrifluoromethylation reactions, potentially applicable to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol for C(sp3)-CF3 bond formation (Intermaggio et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .
Propriétés
IUPAC Name |
[3,4-dichloro-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKXNIMFULQBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




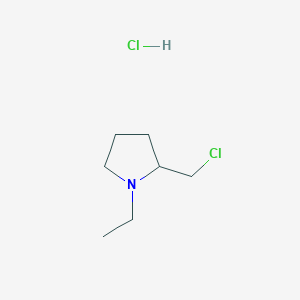
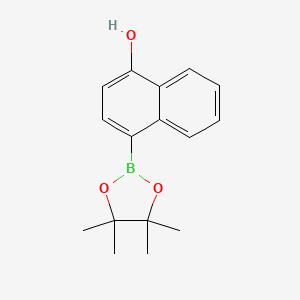
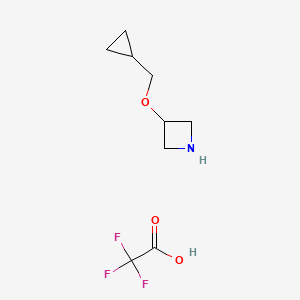
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
